molecular formula C17H29NO2 B14387287 N,N-Dicyclohexyl-2-methyl-3-oxobutanamide CAS No. 90033-08-2

N,N-Dicyclohexyl-2-methyl-3-oxobutanamide

Cat. No.: B14387287
CAS No.: 90033-08-2
M. Wt: 279.4 g/mol
InChI Key: ZPFSETJWGNMGSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dicyclohexyl-2-methyl-3-oxobutanamide is a chemical compound with the molecular formula C16H27NO2 It is known for its unique structure, which includes two cyclohexyl groups attached to a central amide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dicyclohexyl-2-methyl-3-oxobutanamide typically involves the reaction of cyclohexylamine with 2-methyl-3-oxobutanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N-Dicyclohexyl-2-methyl-3-oxobutanamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

N,N-Dicyclohexyl-2-methyl-3-oxobutanamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-Dicyclohexyl-2-methyl-3-oxobutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dicyclohexyl-2-(hydroxyimino)-3-oxobutanamide
  • N-Methyl-3-oxobutanamide

Uniqueness

N,N-Dicyclohexyl-2-methyl-3-oxobutanamide is unique due to its specific structural features, such as the presence of two cyclohexyl groups and a central amide moiety. This structure imparts distinctive chemical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

90033-08-2

Molecular Formula

C17H29NO2

Molecular Weight

279.4 g/mol

IUPAC Name

N,N-dicyclohexyl-2-methyl-3-oxobutanamide

InChI

InChI=1S/C17H29NO2/c1-13(14(2)19)17(20)18(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h13,15-16H,3-12H2,1-2H3

InChI Key

ZPFSETJWGNMGSW-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C)C(=O)N(C1CCCCC1)C2CCCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.